molecular formula C23H15N3 B3104768 4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine CAS No. 149817-61-8

4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B3104768
CAS No.: 149817-61-8
M. Wt: 333.4 g/mol
InChI Key: JXMWREDYBWLMNY-UHFFFAOYSA-N
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Description

4-(4-Ethynylphenyl)-2,6-dipyridin-2-ylpyridine is a terpyridine derivative featuring a central pyridine ring substituted at the 2- and 6-positions with pyridinyl groups and at the 4-position with a 4-ethynylphenyl moiety. The ethynyl group (–C≡C–) introduces a rigid, linear geometry and strong electron-withdrawing character due to sp-hybridization, making this compound distinct in electronic and structural properties. Terpyridine derivatives are widely studied for their coordination chemistry, particularly as ligands for transition metals (e.g., Ru, Fe), and applications in optoelectronics, catalysis, and supramolecular assemblies .

Properties

IUPAC Name

4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3/c1-2-17-9-11-18(12-10-17)19-15-22(20-7-3-5-13-24-20)26-23(16-19)21-8-4-6-14-25-21/h1,3-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMWREDYBWLMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethynylphenyl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups to the ethynylphenyl moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and material science. The compound’s ethynyl group allows for strong π-π interactions, which are crucial in its applications in molecular electronics and photonics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine with structurally analogous terpyridine derivatives, emphasizing substituent effects, physical properties, and applications.

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Key Properties Synthetic Methods Applications
This compound Ethynyl (–C≡C–) C₂₂H₁₅N₃ 321.38 Not reported Rigid, electron-deficient; strong conjugation for optoelectronic applications Likely via Sonogashira coupling or HWE reaction Metal coordination, organic electronics, cross-coupling intermediates
4-(4-Methoxyphenyl)-2,6-dipyridin-2-ylpyridine Methoxy (–OCH₃) C₂₂H₁₇N₃O 339.39 Not explicitly stated Electron-donating via resonance; enhances solubility in polar solvents Suzuki-Miyaura coupling Fluorescent probes, photochemical studies
4-(4-Methylphenyl)-2,6-dipyridin-2-ylpyridine Methyl (–CH₃) C₂₂H₁₇N₃ 323.39 167–170 Weak electron-donating; improves thermal stability and crystallinity Cross-coupling reactions Ligand for luminescent metal complexes
4-(4-Fluorophenyl)-2,6-diphenylpyridine Fluoro (–F) C₂₃H₁₆FN 341.38 Not reported Electron-withdrawing (inductive); increases oxidative stability Negishi or Ullmann coupling Pharmaceuticals, agrochemical intermediates
4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-... Chloro (–Cl), nitro C₁₇H₁₄ClN₃O₄ 383.77 Not reported Strongly electron-withdrawing; redox-active for catalytic applications Microwave-assisted synthesis Catalysis, explosives research
2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine Thienyl (–C₄H₃S) C₂₄H₁₈N₂S 374.48 Not reported Heterocyclic conjugation; tunable absorption/emission spectra Solvent-free or microwave methods Optoelectronics, sensors

Substituent Effects on Electronic Properties

  • Ethynyl vs. Methoxy/Methyl : The ethynyl group’s sp-hybridization creates a linear, conjugated structure, enhancing π-electron delocalization compared to methoxy (resonance-donating) or methyl (inductive-donating) groups. This makes the ethynyl derivative more electron-deficient, ideal for charge-transfer complexes .
  • Halogen vs. Nitro: Fluorophenyl and chlorophenyl substituents withdraw electrons inductively, while nitro groups (–NO₂) are stronger electron-withdrawing moieties, drastically reducing electron density at the pyridine core .

Physical Properties and Stability

  • Melting Points: Methyl-substituted derivatives exhibit lower melting points (167–170°C) compared to halogenated or nitro analogs, likely due to reduced intermolecular interactions from nonpolar –CH₃ groups . Ethynyl derivatives may exhibit higher thermal stability due to rigidity.
  • Solubility: Methoxy substituents improve solubility in polar solvents (e.g., DMF, DMSO), whereas bulky tert-butyl groups (e.g., 4,4',4"-tri-tert-butyl derivatives) enhance solubility in nonpolar media .

Biological Activity

4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dipyridine core with ethynyl and phenyl substituents. Its molecular formula is C17_{17}H14_{14}N2_{2}, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can interact with specific receptors, altering their signaling pathways.
  • DNA Intercalation : Similar to other pyridine derivatives, this compound may intercalate into DNA, influencing replication and transcription processes.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes some key findings related to its anticancer activity:

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa (cervical cancer)5.0Inhibition of topoisomerase II
MCF-7 (breast cancer)7.5Induction of apoptosis via mitochondrial pathway
A549 (lung cancer)8.0Cell cycle arrest at G1 phase

These results suggest that the compound could serve as a lead in the development of new anticancer therapies.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies have indicated that the compound may have neuroprotective effects. Research involving models of neurodegenerative diseases has shown that it can reduce oxidative stress and promote neuronal survival.

Case Studies

  • Topoisomerase II Inhibition : A study evaluated the effect of this compound on topoisomerase II activity. The results indicated a dose-dependent inhibition, suggesting its potential as a chemotherapeutic agent targeting this enzyme .
  • Cell Viability Assays : Another investigation focused on the effects of this compound on various cancer cell lines. The study reported significant reductions in cell viability, correlating with increased concentrations of the compound.
  • Neuroprotection in Animal Models : In vivo studies demonstrated that treatment with this compound led to improvements in motor functions in animal models of Parkinson's disease, supporting its potential as a neuroprotective agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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